molecular formula C18H17NO4S B4689824 MFCD03529367

MFCD03529367

Cat. No.: B4689824
M. Wt: 343.4 g/mol
InChI Key: YQPVYAAWSFLBED-WJDWOHSUSA-N
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Description

This absence limits a direct analysis of its properties. However, the evidence provides robust methodologies and examples for comparing structurally or functionally similar compounds, which can serve as a framework for hypothetical comparisons .

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-13-7-9-15(10-8-13)24(20,21)16(12-19)11-14-5-4-6-17(22-2)18(14)23-3/h4-11H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPVYAAWSFLBED-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03529367 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

MFCD03529367 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the desired transformation. For example:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

MFCD03529367 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03529367 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Framework for Comparing Similar Compounds

The comparison of chemical compounds typically involves structural features (e.g., functional groups, metal centers), physicochemical properties (e.g., solubility, logP), and functional applications (e.g., catalytic activity, biological targets). Below, we illustrate this framework using analogous compounds from the evidence.

Example from : CAS 1533-03-5 (MFCD00039227)

This compound, 3'-(trifluoromethyl)propiophenone, has a molecular formula of C10H9F3O and is structurally compared to:

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (similarity score: 1.00)

1-(4-(Trifluoromethyl)phenyl)propan-1-one (similarity score: 0.95)

Property MFCD00039227 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1-(4-(Trifluoromethyl)phenyl)propan-1-one
Molecular Formula C10H9F3O C11H6F6O C10H9F3O
Molecular Weight 202.17 g/mol 264.16 g/mol 202.17 g/mol
LogP (XLOGP3) 2.15 3.52 2.15
TPSA 17.07 Ų 17.07 Ų 17.07 Ų
BBB Permeability Yes No Yes
Synthetic Accessibility 2.07 3.45 2.07

Key Differences :

  • The bis-trifluoromethyl derivative (C11H6F6O) exhibits higher lipophilicity (LogP 3.52) and reduced BBB permeability due to steric hindrance .
  • Both mono-substituted analogs (MFCD00039227 and 1-(4-TFMP)propan-1-one) share identical molecular weights but differ in synthetic accessibility due to substitution patterns .

Functional Similarity: Case Study from

CAS 1046861-20-4 (MFCD13195646) , a boronic acid derivative (C6H5BBrClO2), is functionally compared to:

(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)

(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71)

Property MFCD13195646 (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C6H5BBrClO2 C6H4BBrClO2 C6H3BBrCl2O2
Molecular Weight 235.27 g/mol 221.26 g/mol 255.26 g/mol
LogP (XLOGP3) 2.15 2.87 3.12
Hydrogen Bond Donors 2 2 2
Applications Suzuki-Miyaura coupling Cross-coupling reactions Polymer synthesis

Key Insights :

  • Increased halogen substitution (e.g., dichloro groups) enhances stability but reduces solubility (LogS: -2.99 for MFCD13195646 vs. -3.15 for dichloro analog) .
  • Boronic acids with higher LogP values (>3.0) are preferred for hydrophobic polymer synthesis but may exhibit cytotoxicity .

Structural vs. Functional Similarity: Insights from

CAS 57335-86-1 (MFCD07186391), a chloro-substituted indole derivative (C10H8ClNO), is structurally similar to 5-chloro-3-methyl-1H-indole-2-carbaldehyde (similarity score: 0.93) but functionally akin to 2-methyl-1H-indole-3-carbaldehyde (similarity score: 0.88).

Property MFCD07186391 5-Chloro-3-methyl-1H-indole-2-carbaldehyde 2-Methyl-1H-indole-3-carbaldehyde
Molecular Formula C10H8ClNO C10H8ClNO C10H9NO
Melting Point 148–150°C 162–164°C 120–122°C
CYP Inhibition No Yes (CYP2D6, IC50: 12 µM) No
Leadlikeness 1.0 0.5 1.0

Key Takeaways :

  • Chlorine substitution at the 5-position increases metabolic stability but introduces CYP2D6 inhibition risks .
  • The 3-carbaldehyde analog lacks halogenation, improving leadlikeness but reducing target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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